molecular formula C11H9NO3S B13329239 8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid

8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid

Cat. No.: B13329239
M. Wt: 235.26 g/mol
InChI Key: KZRSVFYCTJSCEI-UHFFFAOYSA-N
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Description

8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a thiazolo[3,2-a]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . These reactions are usually carried out under reflux conditions in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow chemistry techniques for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, potentially inhibiting enzymes or binding to specific receptors. The thiazolo[3,2-a]pyridine core is known to mimic certain biological molecules, allowing it to interfere with biological processes .

Comparison with Similar Compounds

Uniqueness: 8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazolo[3,2-a]pyridine derivatives and may contribute to its specific interactions with biological targets .

Properties

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

8-cyclopropyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H9NO3S/c13-9-4-3-7(6-1-2-6)10-12(9)8(5-16-10)11(14)15/h3-6H,1-2H2,(H,14,15)

InChI Key

KZRSVFYCTJSCEI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3N(C(=O)C=C2)C(=CS3)C(=O)O

Origin of Product

United States

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